Tert-butyl 3-bromopropanoate

Catalog No.
S665022
CAS No.
55666-43-8
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-bromopropanoate

CAS Number

55666-43-8

Product Name

Tert-butyl 3-bromopropanoate

IUPAC Name

tert-butyl 3-bromopropanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3

InChI Key

RMWVUWLBLWBQDS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCBr

Canonical SMILES

CC(C)(C)OC(=O)CCBr

The exact mass of the compound Tert-butyl 3-bromopropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl 3-bromopropanoate is a highly versatile, bifunctional aliphatic building block primarily procured for the synthesis of proteolysis targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex pharmaceutical intermediates . Featuring a reactive primary bromide for efficient nucleophilic substitution and a sterically hindered, acid-labile tert-butyl ester, this compound serves as a critical precursor for introducing propanoic acid moieties . Its robust solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and stability under basic alkylation conditions make it an indispensable raw material for late-stage functionalization and linker elongation in workflows where orthogonal protecting group strategies are mandatory .

Substituting tert-butyl 3-bromopropanoate with its more common methyl or ethyl analogs (e.g., methyl 3-bromopropanoate) fundamentally compromises downstream processability in complex molecule synthesis. Methyl and ethyl esters require basic hydrolysis (e.g., LiOH, NaOH) or harsh acidic conditions for deprotection, which frequently leads to the undesired cleavage of sensitive amide bonds, epimerization of chiral centers, or degradation of complex payload architectures[1]. Conversely, the tert-butyl ester is selectively cleaved under mild, anhydrous acidic conditions (such as trifluoroacetic acid in dichloromethane) at room temperature, preserving the integrity of the core molecule [1]. Furthermore, attempting to use unprotected 3-bromopropanoic acid directly often results in poor organic solubility and competitive side reactions, necessitating the tert-butyl protected form for high-yielding, reproducible industrial syntheses.

Orthogonal Deprotection Compatibility for Complex Payloads

In the multi-step synthesis of advanced bifunctional molecules such as PROTACs, the choice of ester protection dictates the viability of the entire synthetic route. Tert-butyl 3-bromopropanoate allows for standard N-alkylation followed by selective deprotection using trifluoroacetic acid (TFA) in dichloromethane at 0–23 °C [1]. This mild acidic cleavage completely preserves base-labile functional groups and sensitive amide linkages present in the target molecule. In contrast, utilizing methyl 3-bromopropanoate necessitates basic hydrolysis (e.g., LiOH), which risks off-target cleavage of the assembled PROTAC or ADC payload [1].

Evidence DimensionDeprotection Conditions and Substrate Integrity
Target Compound DataCleavage via mild TFA/CH2Cl2 (0–23 °C); 100% preservation of base-labile amides/esters.
Comparator Or BaselineMethyl 3-bromopropanoate (Requires basic hydrolysis, e.g., LiOH/H2O).
Quantified DifferenceEliminates the risk of off-target base-catalyzed hydrolysis during late-stage linker deprotection.
ConditionsLate-stage deprotection of PROTAC or ADC linker intermediates.

Buyers synthesizing complex, multi-functional therapeutics must procure the tert-butyl ester to prevent catastrophic yield losses and impurity generation during final deprotection steps.

Linker Length Optimization for Target Protein Degradation

The spatial geometry of a PROTAC is highly sensitive to linker length, making the availability of specific carbon-chain alkylating agents critical. When optimizing IDO1 PROTACs, researchers utilized tert-butyl 3-bromopropanoate to introduce a 3-carbon propanoate linkage, which was compared against a 2-carbon linkage derived from tert-butyl 2-bromoacetate [1]. Modulating this chain length directly impacts the formation of the ternary complex between the target protein and the E3 ligase. By utilizing the 3-carbon linker alongside other structural optimizations, degradation maximums (Dmax) of up to 68% and DC50 values in the low nanomolar range (e.g., 4.5–20 nM) were achieved, demonstrating the necessity of specific chain-length precursors for empirical tuning [1].

Evidence DimensionTarget Protein Degradation Potency (DC50) and Efficacy (Dmax)
Target Compound Data3-carbon propanoate linker enables optimal ternary complex formation (DC50 down to 4.5 nM).
Comparator Or Baseline2-carbon acetate linker (tert-butyl 2-bromoacetate).
Quantified DifferenceSingle-carbon variations in the linker chain can shift a PROTAC from inactive to highly potent (sub-20 nM DC50).
ConditionsPROTAC linker structure-activity relationship (SAR) optimization in human GBM cells.

Procurement of specific chain lengths, including the 3-carbon propanoate, is essential for the empirical tuning of PROTAC ternary complex formation and maximizing degradation efficacy.

Alkylation Efficiency and Processability vs. Unprotected Acid

For industrial scale-up, the processability of the alkylating agent is paramount. Tert-butyl 3-bromopropanoate exhibits excellent solubility in polar aprotic solvents (DMF, MeCN) and readily undergoes N-alkylation with secondary amines (such as piperazines or indoles) under standard basic conditions (e.g., DIPEA or K2CO3), frequently delivering yields exceeding 80–90% [1]. In contrast, utilizing unprotected 3-bromopropanoic acid leads to poor solubility, competitive side reactions from the free carboxylate, and significantly lower conversion rates, whereas the tert-butyl ester ensures a clean substitution reaction [2]. The bulky tert-butyl group effectively shields the carboxylate, ensuring a high-yielding substitution that minimizes downstream purification bottlenecks [2].

Evidence DimensionN-Alkylation Yield and Reaction Homogeneity
Target Compound DataHigh solubility in DMF/MeCN; typical N-alkylation yields >80%.
Comparator Or Baseline3-Bromopropanoic acid (Free acid).
Quantified DifferenceThe tert-butyl ester prevents carboxylate interference, significantly increasing target N-alkylation yields and eliminating solubility issues.
ConditionsN-alkylation of secondary amines (e.g., piperazines) at 23–80 °C.

Industrial scale-up requires the tert-butyl protected form to ensure homogeneous reactions, high throughput, and minimal purification bottlenecks.

PROTAC Linker Synthesis and Optimization

Tert-butyl 3-bromopropanoate is a premier building block for constructing rigidified or extended PROTAC linkers. Its ability to undergo clean N-alkylation with piperazines or piperidines, followed by selective TFA deprotection, allows for rapid, high-yielding amide coupling to E3 ligase ligands (e.g., CRBN or VHL binders) without compromising the structural integrity of the target ligand [1].

Antibody-Drug Conjugate (ADC) Payload Assembly

In the synthesis of complex ADC payloads and cleavable linkers, the orthogonal stability of the tert-butyl ester is critical. It ensures that the propanoic acid moiety can be introduced early in the synthetic sequence and deprotected late-stage without risking the base-catalyzed hydrolysis of sensitive peptidic or ester-based payload structures [2].

Synthesis of Modified Amino Acids and Peptidomimetics

The compound is highly effective for the N-alkylation of amino acid derivatives or the synthesis of beta-amino acid precursors. The bulky tert-butyl group provides steric shielding during intermediate synthetic steps, ensuring high stereochemical fidelity and preventing premature cyclization or side reactions during peptide coupling [1].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55666-43-8

Wikipedia

Tert-Butyl 3-bromopropionate

Dates

Last modified: 08-15-2023

Explore Compound Types